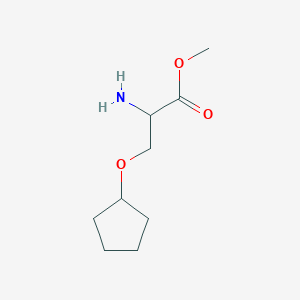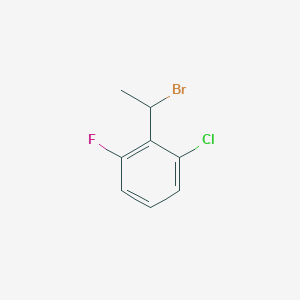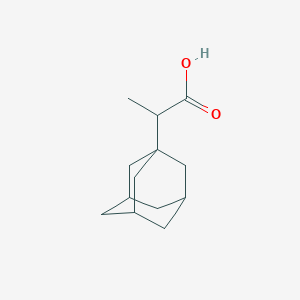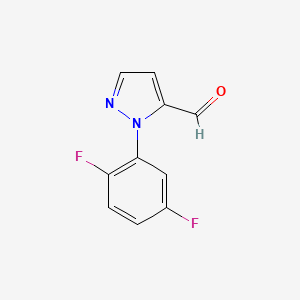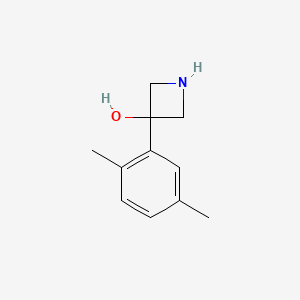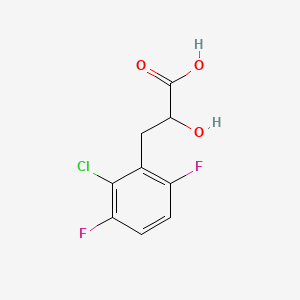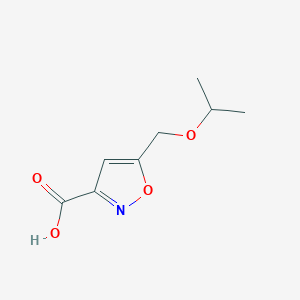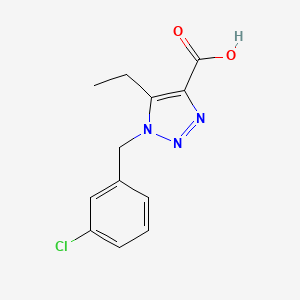
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound characterized by its unique triazole ring structure
准备方法
The synthesis of 1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and ethyl azide.
Formation of Triazole Ring: The reaction between 3-chlorobenzyl chloride and ethyl azide under appropriate conditions leads to the formation of the triazole ring.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts or solvents.
化学反应分析
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
科学研究应用
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes .
作用机制
The mechanism of action of 1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
相似化合物的比较
1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-Chlorobenzyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl group.
1-(3-Chlorobenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but has a methyl group instead of an ethyl group.
The presence of the ethyl group in this compound may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets .
属性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC 名称 |
1-[(3-chlorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,17,18) |
InChI 键 |
RMCXUANVXCCKDV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=NN1CC2=CC(=CC=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


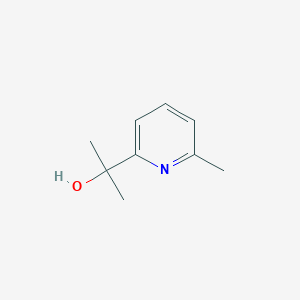
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
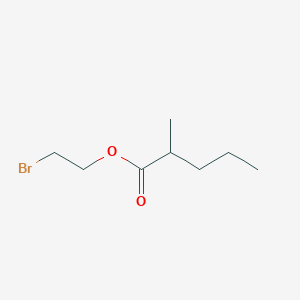

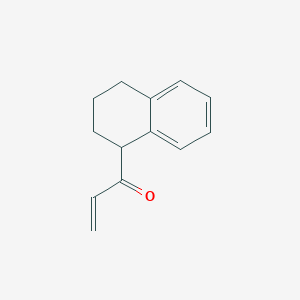

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
